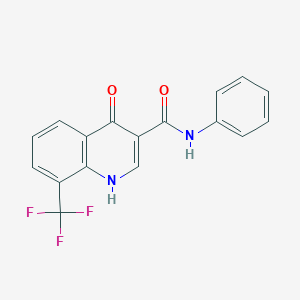

![molecular formula C14H9NO2S B6420521 (4E)-2-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one CAS No. 68100-05-0](/img/structure/B6420521.png)

(4E)-2-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one

Overview

Description

(4E)-2-phenyl-4-[(thiophen-2-yl)methylidene]-4,5-dihydro-1,3-oxazol-5-one, also referred to as PTMO, is an organic compound belonging to the family of oxazoles. It is a heterocyclic compound with a five-membered ring, consisting of four carbon atoms and one oxygen atom. PTMO is an important intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. PTMO can be synthesized by a variety of methods, including the cyclization of 2-acylamino-4-chlorobenzoic acids, the condensation of thiophene-2-carbaldehyde and formaldehyde, and the reaction of thiophene-2-carbaldehyde with sodium nitrite.

Scientific Research Applications

PTMO has been extensively studied in the field of organic chemistry. It has been used as a starting material in the synthesis of various heterocyclic compounds and pharmaceuticals. It has also been used as a starting material in the synthesis of various heterocyclic compounds and pharmaceuticals. In addition, PTMO has been used in the synthesis of various polymers, such as polyurethanes and polyesters. Furthermore, PTMO has been used in the synthesis of various organic dyes and pigments. Finally, PTMO has been used in the synthesis of various catalysts, such as Lewis acids and Bronsted acids.

Mechanism of Action

The mechanism of action of PTMO is not well understood. However, it is believed that PTMO acts as a Lewis acid, which can activate the electrophilic centers of other molecules. This activation can lead to the formation of new bonds, which can result in the formation of new compounds. In addition, PTMO can also act as a Bronsted acid, which can catalyze the formation of new bonds between molecules.

Biochemical and Physiological Effects

The biochemical and physiological effects of PTMO are not well understood. However, some studies have suggested that PTMO may have antioxidant and anti-inflammatory properties. In addition, PTMO has been shown to inhibit the growth of certain bacteria and fungi. Furthermore, PTMO has been shown to have anticonvulsant activity in animal models. Finally, PTMO has been shown to possess anti-cancer activity in some studies.

Advantages and Limitations for Lab Experiments

The main advantage of using PTMO in laboratory experiments is its availability and relatively low cost. In addition, PTMO is relatively easy to synthesize, which makes it a convenient starting material for various organic syntheses. However, PTMO is also relatively unstable and can be easily degraded in the presence of light or heat. Therefore, it is important to take precautions to protect PTMO from degradation when using it in laboratory experiments.

Future Directions

There are a number of potential future directions for the use of PTMO. For example, further research is needed to better understand the biochemical and physiological effects of PTMO. In addition, further research is needed to explore the potential uses of PTMO in the synthesis of various heterocyclic compounds and pharmaceuticals. Furthermore, further research is needed to explore the potential applications of PTMO in the synthesis of various polymers, organic dyes and pigments, and catalysts. Finally, further research is needed to explore the potential uses of PTMO in the development of new drugs and therapies.

Synthesis Methods

PTMO can be synthesized using a variety of methods. The most commonly used method is the cyclization of 2-acylamino-4-chlorobenzoic acids. This method involves the reaction of 2-acylamino-4-chlorobenzoic acid with sodium hydroxide in the presence of anhydrous ethanol. The reaction yields PTMO in good yields. Another method involves the condensation of thiophene-2-carbaldehyde and formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide. The reaction yields PTMO in good yields. Finally, the reaction of thiophene-2-carbaldehyde with sodium nitrite also yields PTMO in good yields.

properties

IUPAC Name |

(4E)-2-phenyl-4-(thiophen-2-ylmethylidene)-1,3-oxazol-5-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14-12(9-11-7-4-8-18-11)15-13(17-14)10-5-2-1-3-6-10/h1-9H/b12-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWRMWAWBUHZAY-FMIVXFBMSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=CC3=CC=CS3)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C2=N/C(=C/C3=CC=CS3)/C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-2-phenyl-4-(thiophen-2-ylmethylene)oxazol-5(4H)-one | |

CAS RN |

68100-05-0 | |

| Record name | NSC157354 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157354 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B6420438.png)

![2-(2-{[(3-methoxyphenyl)methyl]sulfanyl}-6-oxo-1,6-dihydropyrimidin-4-yl)acetic acid](/img/structure/B6420439.png)

![2-[6-(methoxymethyl)-2-oxo-7-phenyl-1H,2H,3H-pyrazolo[1,5-a]imidazol-3-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B6420442.png)

![16-[4-(2-phenoxyethyl)piperazin-1-yl]-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420461.png)

![16-{4-[(5-chloro-2-methoxyphenyl)methyl]piperazin-1-yl}-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6420462.png)

![N-cyclopentyl-6-imino-7,11-dimethyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B6420466.png)

![ethyl 2-[(2E)-3-(furan-2-yl)prop-2-enamido]-4-phenylthiophene-3-carboxylate](/img/structure/B6420470.png)

![(2E)-N-(5-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide](/img/structure/B6420484.png)

![N-(4-{[4-(4-acetamidobenzenesulfonyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B6420496.png)

![13-(4-phenylpiperazin-1-yl)-11-(propan-2-yl)-1,8-diazatricyclo[7.4.0.0^{2,7}]trideca-2(7),3,5,8,10,12-hexaene-10-carbonitrile](/img/structure/B6420498.png)

![2-[2-(4-nitrophenyl)-2-oxoethyl]-2,3-dihydro-1??,2-benzothiazole-1,1,3-trione](/img/structure/B6420506.png)

![(5Z)-3-ethyl-5-[(4-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B6420523.png)

![methyl 2-[4-(4-tert-butylphenoxy)butanamido]-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6420537.png)